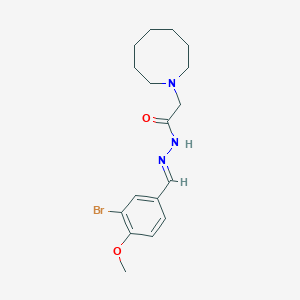

(3S*,4R*)-1-(3-biphenyl-4-ylpropanoyl)-4-methylpiperidine-3,4-diol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds involves condensation reactions and the exploration of diastereoselective processes. For instance, polymers derived from bipiperidine and biphenylylene units have been synthesized, demonstrating the versatility of biphenyl derivatives in polymer chemistry (Kricheldorf & Awe, 1989). Additionally, the synthesis of chiral bicyclic 3-hydroxypiperidines from β-amino alcohols showcases the ability to induce chirality and complexity into the piperidine backbone, highlighting the synthetic accessibility of complex piperidine derivatives (Wilken et al., 1997).

Molecular Structure Analysis

The molecular structure of compounds similar to "(3S*,4R*)-1-(3-biphenyl-4-ylpropanoyl)-4-methylpiperidine-3,4-diol" has been analyzed through various techniques, including X-ray crystallography. These studies provide insights into the conformational preferences of the piperidine ring and the orientation of substituents, which are crucial for understanding the compound's reactivity and interaction with biological targets (Raghuvarman et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of biphenyl and piperidine derivatives includes their participation in various organic transformations, such as deuterium and tritium labeling, highlighting their versatility in synthetic chemistry (Berthelette & Scheigetz, 2004). Furthermore, the introduction of functional groups into the piperidine ring, such as hydroxyl or methyl groups, can significantly impact the compound's physical and chemical properties, including solubility and reactivity.

Physical Properties Analysis

The physical properties of biphenyl and piperidine derivatives, such as solubility, melting point, and crystallinity, are influenced by the nature of the substituents and the compound's overall molecular structure. For example, polymers derived from biphenyl and piperidine units can exhibit different thermal stabilities and crystalline structures, which are important for their application in materials science (Kricheldorf & Awe, 1989).

科学的研究の応用

Neuroprotective Activity

The compound shows promise in neuroprotection, particularly in treating NMDA receptor-related conditions. CP-101,606, structurally similar to this compound, has shown potent neuroprotective effects in hippocampal neurons, mediated through a high affinity binding site distinct from typical NMDA receptor sites. This suggests potential for treating neurological disorders related to NMDA receptor dysfunction (Menniti et al., 1997).

Chiral Compound Synthesis

Research has explored its applications in the synthesis of chiral compounds, important for pharmaceutical development. For instance, chiral bicyclic 3-hydroxypiperidines were synthesized from related β-amino alcohols, showcasing the compound's role in producing stereochemically complex structures (Wilken et al., 1997).

Material Science Applications

The compound's derivatives have been utilized in material science, particularly in the development of nematic polyurethanes. These substances, derived from similar compounds, exhibit unique properties like thermostability and potential for use in advanced materials (Kricheldorf & Awe, 1989).

Catalysis Research

Its analogs have been used in catalysis research. For example, enantiomerically pure epoxy-functionalized resins, related in structure, have been used as catalytic ligands in chemical reactions, indicating potential applications in asymmetric synthesis and catalysis (Vidal‐Ferran et al., 1998).

Molecular Engineering

In the field of molecular engineering, especially for solar cell applications, derivatives of this compound have been studied. Novel organic sensitizers related in structure have shown high efficiency in converting photon energy to current, highlighting potential in renewable energy technologies (Kim et al., 2006).

特性

IUPAC Name |

1-[(3S,4R)-3,4-dihydroxy-4-methylpiperidin-1-yl]-3-(4-phenylphenyl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO3/c1-21(25)13-14-22(15-19(21)23)20(24)12-9-16-7-10-18(11-8-16)17-5-3-2-4-6-17/h2-8,10-11,19,23,25H,9,12-15H2,1H3/t19-,21+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYPPCPCJTQXVRC-PZJWPPBQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1O)C(=O)CCC2=CC=C(C=C2)C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCN(C[C@@H]1O)C(=O)CCC2=CC=C(C=C2)C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3-isobutyl-5-isoxazolyl)carbonyl]-2-(5-methyl-3-isoxazolyl)piperidine](/img/structure/B5525040.png)

![2-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[(2-methyl-1-benzofuran-5-yl)carbonyl]morpholine](/img/structure/B5525047.png)

![N-[2-(2,5-dimethylbenzoyl)phenyl]-2-pyridinecarboxamide](/img/structure/B5525059.png)

![2-(1H-benzimidazol-1-yl)-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5525061.png)

![[4-(methylthio)phenyl][4-(pyridin-2-ylmethoxy)piperidin-1-yl]acetic acid](/img/structure/B5525091.png)

![5-{[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]carbonyl}-N-ethyl-2-pyrimidinamine](/img/structure/B5525095.png)

![N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5525096.png)

![N-(2-fluorophenyl)-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5525106.png)

![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-2-(methylthio)nicotinamide](/img/structure/B5525108.png)

![methyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5525112.png)

![2-(3-methylbutyl)-8-{[2-(methylthio)-3-pyridinyl]carbonyl}-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5525123.png)